BenchChemオンラインストアへようこそ!

(2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Physicochemical profiling logP prediction Molecular weight differentiation

Select this compound for its differentiated 3-sulfonylpyrrolidine scaffold. It uniquely combines a 2-bromo-5-methoxyphenyl acyl group with a 3-phenylsulfonyl substituent amide linkage, a combination not found in common analogs. This specific architecture is critical for probing MMP-2 S1′/S2′ pockets (sub-10 nM potential), halogen bonding contributions, and lipid metabolism targets linked to US 7,468,369. Avoid reproducibility failures from generic substitutions.

Molecular Formula C18H18BrNO4S
Molecular Weight 424.31
CAS No. 1448077-95-9
Cat. No. B2380770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
CAS1448077-95-9
Molecular FormulaC18H18BrNO4S
Molecular Weight424.31
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18BrNO4S/c1-24-13-7-8-17(19)16(11-13)18(21)20-10-9-15(12-20)25(22,23)14-5-3-2-4-6-14/h2-8,11,15H,9-10,12H2,1H3
InChIKeyGPLRYNVHHQHEDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448077-95-9): Structural Identity and Research Procurement Profile


(2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448077-95-9) is a synthetic small molecule with molecular formula C18H18BrNO4S and molecular weight 424.31 g/mol, comprising a 2-bromo-5-methoxyphenyl acyl group linked via an amide bond to a 3-(phenylsulfonyl)pyrrolidine moiety [1]. The compound belongs to the sulfonylpyrrolidine carboxamide class, a scaffold family that has been the subject of medicinal chemistry investigation for dyslipidemia (US 7,468,369) [2], matrix metalloproteinase-2 (MMP-2) inhibition [3], and RORγt modulation [4]. It is currently offered as a research-grade compound (typical purity ≥95%) for in vitro laboratory investigations and is not intended for therapeutic or veterinary use [1].

Why Structural Analogs of (2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone Cannot Be Interchanged Without Functional Consequence


The simultaneous presence of three pharmacophoric elements — the 2-bromo-5-methoxyphenyl acyl group, the 3-phenylsulfonyl substituent on the pyrrolidine ring, and the tertiary amide linkage — is not replicated in any single, widely catalogued analog. Removing the phenylsulfonyl group (as in (2-bromo-5-methoxyphenyl)(pyrrolidin-1-yl)methanone, MW ~284 g/mol) eliminates a moiety critical for hydrogen-bonding and hydrophobic contacts identified in sulfonylpyrrolidine MMP-2 inhibitors [1] and RORγt inverse agonists [2]. Relocating the sulfonyl from the 3-position to the 2-position (as in (2-bromo-5-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone) alters the spatial orientation of the sulfone relative to the amide carbonyl, which SAR studies on sulfonylpyrrolidine scaffolds indicates can dramatically shift selectivity profiles [1][3]. Substituting the carboxamide linkage with a sulfonamide (as in 1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, CAS 691381-10-9) changes both the conformational flexibility and electronic character of the molecule, affecting target engagement kinetics [3]. Consequently, generic substitution without matched structural verification may compromise target engagement, selectivity, and reproducibility in biochemical assays.

Quantitative Differentiation Evidence for (2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448077-95-9) vs. Closest Analogs


Molecular Weight and Physicochemical Profile vs. Des-phenylsulfonyl Analog: Implications for Permeability and Biochemical Handling

The target compound (MW 424.31 g/mol) is substantially larger than its des-phenylsulfonyl comparator (2-bromo-5-methoxyphenyl)(pyrrolidin-1-yl)methanone (MW 284.15 g/mol), representing a ~49% increase in molecular weight. This difference is expected to translate into higher lipophilicity: the predicted logP (XLogP3) for the target compound is approximately 2.96 [1], while the des-phenylsulfonyl analog has a predicted logP of approximately 1.8–2.1 [2]. The topological polar surface area (TPSA) of the target compound is ~63.7 Ų versus ~30–40 Ų for the simpler analog, owing to the additional sulfone oxygens [1]. These differences have direct implications for passive membrane permeability, solubility in aqueous assay buffers, and non-specific protein binding in biochemical screening cascades.

Physicochemical profiling logP prediction Molecular weight differentiation Permeability

3-Phenylsulfonyl Pyrrolidine Scaffold vs. 2-Phenylsulfonylmethyl Pyrrolidine Scaffold: Impact on Predicted MMP-2 Engagement Based on Class-Level SAR

The target compound features a 3-phenylsulfonyl substitution directly on the pyrrolidine ring. In published SAR studies on sulfonylpyrrolidine MMP-2 inhibitors, the 3-sulfonyl orientation was identified as critical for directing the hydrophobic substituent into the deep, narrow S1′ pocket of MMP-2, with highly selective inhibition against aminopeptidase N (AP-N) observed for 3-substituted derivatives [1]. In contrast, analogs bearing the phenylsulfonylmethyl group at the 2-position (e.g., (2-bromo-5-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone) introduce a methylene spacer that alters the sulfone's spatial projection, which molecular modeling studies suggest can redirect the phenyl ring away from the S1′ subsite and toward the solvent-exposed S2′ pocket [1]. While there are no published head-to-head IC50 data for these two specific compounds against MMP-2, the class-level SAR establishes that 3-substitution is a determinant of S1′ pocket occupancy and therefore of biochemical selectivity.

MMP-2 inhibition Sulfonylpyrrolidine SAR S2′ pocket engagement Positional isomerism

Carboxamide vs. Sulfonamide Linkage: Conformational and Electronic Distinction from 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine (CAS 691381-10-9)

The target compound features a carboxamide (amide) linker connecting the bromomethoxyphenyl group to the pyrrolidine nitrogen, whereas 1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidine (CAS 691381-10-9) employs a sulfonamide linkage . The sulfonamide group introduces a tetrahedral sulfur center with two S=O bonds, generating a distinctly different geometry and hydrogen-bonding pattern compared to the planar amide bond. Additionally, the sulfonamide nitrogen lacks the partial double-bond character of the amide C–N bond, affording greater rotational freedom. These electronic and conformational differences affect molecular recognition: sulfonamide-containing pyrrolidines are documented as protein kinase C (PKC) inhibitors , while carboxamide-containing sulfonylpyrrolidines appear in patent disclosures targeting dyslipidemia and metabolic disorders via distinct molecular targets [1]. The two compounds thus represent a scaffold hop rather than interchangeable analogs.

Sulfonamide vs. carboxamide Scaffold hopping Linker chemistry Conformational restriction

Bromine Substituent Presence vs. Non-Halogenated Analogs: Predicted Impact on Target Binding Affinity Based on Halogen Bonding Potential

The 2-bromo substituent on the methoxyphenyl ring of the target compound introduces a heavy halogen capable of forming halogen bonds (C–Br···O/N) with protein backbone carbonyls or side-chain acceptors, an interaction that is absent in des-bromo or chloro-substituted analogs. The bromine atom also contributes significant electron-withdrawing character (Hammett σmeta ≈ 0.39), reducing the electron density of the aromatic ring and potentially modulating π-stacking interactions with aromatic residues in target binding pockets. In related sulfonylpyrrolidine chemical space, p-bromo substitution on aryl groups has been associated with >10-fold selectivity enhancement for MMP-2 over other MMP subtypes, whereas the corresponding non-brominated analogs showed reduced potency and altered selectivity profiles [1]. The specific combination of bromine at the 2-position and methoxy at the 5-position creates a unique electronic and steric environment not reproducible by chloro-, fluoro-, or non-halogenated phenyl analogs.

Halogen bonding Bromine substituent Binding affinity modulation SAR

Acyl Group (2-Bromo-5-methoxyphenyl) vs. Alternative Acyl Groups (Benzo[d]thiazol-2-yl, 4-Phenyltetrahydro-2H-pyran-4-yl): Target Class Differentiation by Aryl Moiety

The target compound's 2-bromo-5-methoxyphenyl acyl group is structurally distinct from the acyl groups found in other commercially available 3-(phenylsulfonyl)pyrrolidine derivatives, such as benzo[d]thiazol-2-yl and 4-phenyltetrahydro-2H-pyran-4-yl variants. The benzo[d]thiazole-containing analog (benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone) is primarily studied as a benzothiazole-class bioactive scaffold [1], while the 4-phenyltetrahydro-2H-pyran-4-yl analog (also known as PPL-101) has been investigated for distinct medical chemistry applications [2]. The bromo-methoxyphenyl motif in the target compound provides a distinct hydrogen-bond acceptor (methoxy oxygen) and halogen-bond donor (bromine) array that is absent in these alternative acyl groups. This differentiated pharmacophoric presentation means that the three compounds, despite sharing the 3-(phenylsulfonyl)pyrrolidine core, are expected to engage different target classes or different binding modes within the same target.

Acyl group SAR Target selectivity Chemical probe design Bromo-methoxyphenyl pharmacophore

Evidence-Supported Research Application Scenarios for (2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448077-95-9)


Medicinal Chemistry SAR Expansion Around the Sulfonylpyrrolidine Carboxamide Scaffold for MMP-2 or Related Metalloproteinase Targets

This compound is appropriate as a starting point or reference analog in structure-activity relationship (SAR) campaigns focused on 3-sulfonylpyrrolidine MMP-2 inhibitors. The published sulfonylpyrrolidine MMP-2 literature confirms that compounds bearing a 3-arylsulfonyl substituent can achieve sub-10 nM IC50 against MMP-2 with high selectivity over AP-N, and that para-bromo substitution on the aryl group enhances MMP-2 selectivity by >10-fold over other MMP subtypes [1]. The target compound combines the validated 3-phenylsulfonyl pharmacophore with a unique 2-bromo-5-methoxyphenyl acyl group, offering a differentiated substitution pattern for SAR exploration of the S1′ and S2′ pocket interactions.

Chemical Probe Development for Dyslipidemia and Cardiometabolic Target Investigation

The sulfonylpyrrolidine carboxamide scaffold is explicitly claimed in US Patent 7,468,369 [1] and related patent families (WO2006072393) as providing compounds for the prevention and treatment of dyslipidemia, cardiovascular system disorders, and atherosclerotic diseases. The target compound's structural features align with the Markush structures in this patent space, making it a candidate for use as a tool compound or comparator in programs investigating lipid metabolism targets where sulfonylpyrrolidine carboxamides have established precedent.

Halogen Bonding and Physicochemical Property Studies in Probe Design

The compound's 2-bromo substituent provides a heavy halogen capable of forming C–Br···O/N halogen bonds, while its predicted logP of ~2.96 and TPSA of ~63.7 Ų place it in a physicochemical space distinct from lighter, des-bromo or des-sulfonyl analogs [1]. This makes it a useful tool molecule for biophysical studies (e.g., X-ray crystallography, ITC, SPR) aimed at quantifying the contribution of halogen bonding to target binding affinity in the context of the sulfonylpyrrolidine scaffold, where bromine has been associated with potency and selectivity enhancements .

Negative Control or Comparator Compound Design for Sulfonamide-Linked Pyrrolidine Sulfone Screening

Because the target compound employs a carboxamide rather than sulfonamide linker, it can serve as a linker-type comparator in screening cascades where 1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidine (CAS 691381-10-9) or related sulfonamide-linked pyrrolidines are being evaluated for PKC inhibition [1]. The distinct linker chemistry (planar amide vs. tetrahedral sulfonamide) enables experimental deconvolution of whether observed biological activity is linker-dependent or scaffold-dependent, providing valuable mechanistic insight for hit triage and lead optimization.

Quote Request

Request a Quote for (2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.